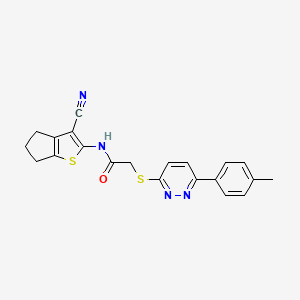
Telomerase-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telomerase-IN-4 is a potent inhibitor of the enzyme telomerase, which is responsible for maintaining the length of telomeres at the ends of chromosomes Telomerase is crucial for cellular immortality and is active in germ cells, stem cells, and most cancer cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Telomerase-IN-4 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity against telomerase.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Telomerase-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with varying degrees of telomerase inhibitory activity.
Wissenschaftliche Forschungsanwendungen
Telomerase-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of telomerase and its role in cellular processes.
Biology: Helps in understanding the mechanisms of telomere maintenance and the role of telomerase in aging and cancer.
Medicine: Potential therapeutic agent for cancer treatment by targeting telomerase activity in cancer cells.
Industry: Utilized in the development of diagnostic assays for telomerase activity, which can be used in cancer diagnostics.
Wirkmechanismus
Telomerase-IN-4 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity This prevents the addition of telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cell senescence or apoptosis
Vergleich Mit ähnlichen Verbindungen
Imetelstat: Another telomerase inhibitor with a similar mechanism of action.
6-thio-2’-deoxyguanosine: A compound that incorporates into telomeres and disrupts their function.
Telomestatin: A natural product that stabilizes G-quadruplex structures in telomeres, inhibiting telomerase activity.
Uniqueness of Telomerase-IN-4: this compound is unique due to its high specificity and potency in inhibiting telomerase. Unlike some other inhibitors, it does not significantly affect other cellular processes, making it a promising candidate for targeted cancer therapy.
Eigenschaften
Molekularformel |
C21H18N4OS2 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H18N4OS2/c1-13-5-7-14(8-6-13)17-9-10-20(25-24-17)27-12-19(26)23-21-16(11-22)15-3-2-4-18(15)28-21/h5-10H,2-4,12H2,1H3,(H,23,26) |
InChI-Schlüssel |
WTEOELIZXPFQOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


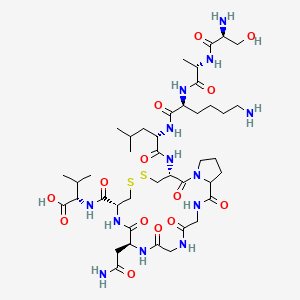
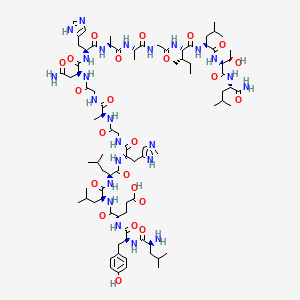

![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
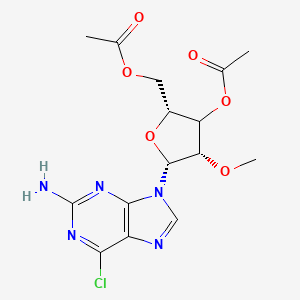
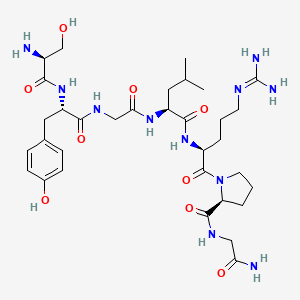
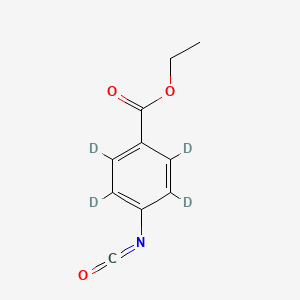

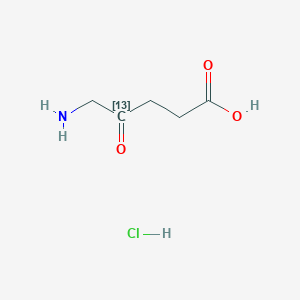

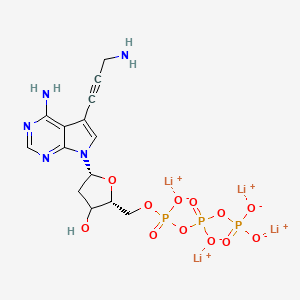
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)
